BIIB068 - 1798787-27-5

BIIB068

Catalog Number: EVT-3162847
CAS Number: 1798787-27-5
Molecular Formula: C23H29N7O2
Molecular Weight: 435.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BIIB068 is an inhibitor of Bruton’s tyrosine kinase (BTK; IC50 = <10 nM).

Source and Classification

BIIB068 is classified as a small molecule drug, specifically designed to inhibit Bruton's tyrosine kinase. It falls under the category of protein kinase inhibitors, which are critical in modulating various signaling pathways involved in cell proliferation and survival. The compound was discovered as part of a series of imidazo[4,5-b]pyridine derivatives aimed at developing effective treatments for autoimmune diseases .

Synthesis Analysis

Technical Details

  • Starting Materials: The synthesis begins with commercially available precursors.
  • Key Reactions: Nucleophilic substitution and green reduction techniques are employed to form the desired compound.
  • Purification: The final product is purified using preparative high-performance liquid chromatography, ensuring minimal impurities.
Molecular Structure Analysis

The molecular structure of BIIB068 can be characterized by its imidazo[4,5-b]pyridine core, which is essential for its activity as a Bruton's tyrosine kinase inhibitor. The compound's structure has been confirmed through various spectroscopic techniques including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (both 1H^{1}H and 13C^{13}C) .

Structural Data

  • Molecular Formula: C15_{15}H16_{16}N4_{4}
  • Molecular Weight: Approximately 252.32 g/mol
  • Key Functional Groups: The presence of nitrogen heterocycles contributes to the compound's binding affinity to its target.
Chemical Reactions Analysis

BIIB068 undergoes specific chemical reactions primarily related to its interaction with Bruton's tyrosine kinase. The mechanism involves reversible binding to the active site of the kinase, inhibiting its activity and thus blocking downstream signaling pathways.

Relevant Reactions

  • Binding Reaction: The interaction with Bruton's tyrosine kinase can be represented as:
    BIIB068+BTKBIIB068 BTK Complex\text{BIIB068}+\text{BTK}\rightleftharpoons \text{BIIB068 BTK Complex}
  • Inhibition Mechanism: This complex formation prevents the phosphorylation of downstream targets, effectively inhibiting B-cell activation.
Mechanism of Action

The mechanism of action of BIIB068 centers on its ability to selectively bind to Bruton's tyrosine kinase. Upon binding, it stabilizes the inactive conformation of the enzyme, thereby preventing its activation by upstream signals.

Detailed Mechanism

  1. Target Engagement: BIIB068 binds to the ATP-binding site of Bruton's tyrosine kinase.
  2. Conformational Change: This binding induces a conformational change that stabilizes the inactive form of the enzyme.
  3. Inhibition of Signaling: As a result, downstream signaling pathways associated with B-cell receptor activation are inhibited, leading to reduced B-cell proliferation and survival.
Physical and Chemical Properties Analysis

The physical and chemical properties of BIIB068 are critical for understanding its behavior in biological systems and its potential as a therapeutic agent.

Key Properties

  • Solubility: BIIB068 exhibits moderate solubility in organic solvents but limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Lipophilicity: The logP value indicates favorable lipophilicity, enhancing its bioavailability when administered orally .
Applications

BIIB068 has significant potential applications in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. Its selective inhibition of Bruton's tyrosine kinase makes it an attractive candidate for therapies targeting B-cell mediated disorders.

Scientific Applications

  • Autoimmune Disease Treatment: Clinical trials are ongoing to evaluate the efficacy of BIIB068 in managing symptoms associated with autoimmune conditions.
  • Research Tool: As a reversible inhibitor, it serves as a valuable tool for studying B-cell signaling pathways in various research settings.
Rational Drug Design and Synthesis of BIIB068

Structure-Based Rational Design Strategies for BTK Inhibition

BIIB068 emerged from sophisticated structure-based rational design strategies targeting Bruton's tyrosine kinase (BTK), a cytoplasmic non-receptor tyrosine kinase critically involved in B-cell receptor signaling and Fcγ/Fcε receptor signaling in myeloid cells. The design leveraged X-ray crystallographic insights (PDB codes: 5P9J, 5P9H) revealing that BTK's inactive conformation features a distinctive hydrophobic H3 selectivity pocket composed of Phe413 (P-loop), Leu542, Val546, and Tyr551 (activation loop) [2] [5]. Unlike covalent inhibitors targeting Cys481, BIIB068 was engineered as a reversible inhibitor that strategically occupies this H3 pocket through hydrophobic interactions and hydrogen bonding, inducing conformational stabilization that prevents kinase activation [1] [2]. This approach specifically addressed limitations of covalent BTK inhibitors—including susceptibility to Cys481 mutations (C481S/R/F/Y) and off-target effects against kinases with homologous cysteine residues (BMX, TEC, ITK, TXK, EGFR, ERBB2, ERBB4, JAK3, BLK, MKK7) [2] [5].

The molecular scaffold of BIIB068 features an imidazo[4,5-b]pyridine core optimized for dual binding affinity: the core anchors to the hinge region via hydrogen bonds with Met477, while a fluorinated phenyl extension engages the H3 pocket, displacing Tyr551 to lock BTK in its inactive state [1] [6]. This design achieved exceptional selectivity, evidenced by >400-fold selectivity for BTK over other kinases and a dissociation constant (Kd) of 0.3 nM [3] [6]. Crystallographic studies confirmed that BIIB068 avoids interactions with the ATP-binding site's cysteine-rich regions, mitigating off-target risks inherent to covalent inhibitors like ibrutinib [1] [5].

Table 1: Kinase Selectivity Profile of BIIB068 [1] [3] [5]

KinaseIC₅₀ (nM)Selectivity vs. BTK
BTK1.01-fold (reference)
BMX153153-fold
FGR168168-fold
SRC131131-fold
TEC>1000>1000-fold
EGFR>1000>1000-fold

Optimization of Pharmacokinetic and Pharmacodynamic Properties

Pharmacokinetic (PK) optimization of BIIB068 focused on enhancing oral bioavailability, metabolic stability, and target engagement duration while preserving selectivity. Initial lead compounds exhibited high lipophilicity (cLogP >4) and polar surface area (>110 Ų), limiting intestinal absorption. Strategic molecular simplification reduced the topological polar surface area to 97.2 Ų and cLogP to 2.73, aligning with Lipinski's rule of five (0 violations) [3] [6]. Introduction of a metabolically stable morpholine ring and fluorine atoms minimized oxidative metabolism, while a tertiary alcohol improved water solubility [1] [8].

Pharmacodynamically, BIIB068 demonstrated potent inhibition of BTK-dependent cellular signaling. It achieved an IC₅₀ of 0.12 µM in human whole blood assays, suppressed B-cell receptor-induced PLCγ2 phosphorylation (IC₅₀ = 0.4 µM in Ramos B cells), and inhibited FcγR-mediated ROS production in neutrophils (IC₅₀ = 54 nM) [3]. Oral administration in preclinical species revealed favorable PK: low plasma clearance (6% hepatic blood flow in rats), moderate oral bioavailability (48%), and dose-dependent inhibition of antigen-specific antibody responses. At 30 mg/kg twice daily, BIIB068 reduced anti-SNP IgM titers by 90% in mice, with an ED₅₀ of 4.4 mg/kg [3].

Table 2: Preclinical PK and Efficacy Profile of BIIB068 [3] [6]

ParameterRatDogCynomolgus Monkey
Oral Bioavailability (%)486535
Plasma Half-life (h)1.22.10.9
Clearance (%Qh)61520
BCR Inhibition IC₅₀ (µM)0.21NDND
FcγR Inhibition IC₅₀ (nM)54NDND

Large-Scale Synthesis Methodologies and Process Development

The transition from laboratory-scale synthesis to multikilogram production of BIIB068 necessitated innovative process chemistry solutions to enhance yield, safety, and sustainability. The initial medicinal chemistry route suffered from low overall yield (≤15%) due to transition metal-catalyzed steps requiring palladium-based cross-coupling and high-pressure hydrogenation [4] [7]. Process chemists developed a streamlined, metal-free synthesis comprising four optimized steps: [4]

  • Nucleophilic substitution of 2,4-dichloropyrimidine with morpholine, achieving >95% conversion at 60°C without catalysts.
  • Cyano reduction using diisopropylaminoborane in methanol, replacing Pd/C-catalyzed hydrogenation to eliminate genotoxic metal residues.
  • Amide coupling with a fluorinated benzoic acid derivative using trimethylaluminum, minimizing racemization.
  • Crystallization via hemiadipate salt formation to ensure polymorphic purity [4] [7].

This redesigned route improved the overall yield to 32% and eliminated hazardous reagents (e.g., dichloromethane) in favor of methanol and propylene glycol, aligning with green chemistry principles [4]. Large-scale reactions were conducted in flow reactors to enhance heat transfer and mixing efficiency, critical for exothermic amidation steps. The final hemiadipate salt form of BIIB068 provided optimal stability and crystallinity for formulation [7].

Impurity Control and Regulatory Considerations in Manufacturing

Rigorous control of impurities was paramount in BIIB068 manufacturing due to the potential for genotoxic intermediates and stereochemical impurities. The synthesis pathway introduced three critical impurities requiring monitoring: [4] [7]

  • Genotoxic alkyl chloride: A byproduct of nucleophilic substitution, controlled to <10 ppm via kinetic quenching.
  • Enantiomeric impurities: Resulting from racemization during amidation, suppressed to <0.1% using trimethylaluminum catalysis at −20°C.
  • Residual solvents: Methanol and propylene glycol limited to ICH Q3C Class 2/3 thresholds.

Analytical control strategies included high-performance liquid chromatography (HPLC) with charged aerosol detection for quantifying non-UV-absorbing impurities and chiral SFC (supercritical fluid chromatography) to ensure enantiopurity (>99.9% ee) [4]. The hemiadipate salt formation step served as a quality purge point, crystallizing out the API while rejecting hydrophilic impurities. Process validation batches demonstrated consistent purity >99% and impurity profiles meeting ICH Q3A/B guidelines. Regulatory filings emphasized control of potential mutagenic impurities per ICH M7, requiring synthetic route re-design to avoid aryl nitro intermediates [4] [7].

Table 3: Critical Quality Attributes for BIIB068 Drug Substance [4] [7]

ParameterSpecificationControl Strategy
Purity (HPLC)≥99.0%Reverse-phase HPLC
Enantiomeric excess≥99.9%Chiral SFC
Residual solventsMethanol ≤3000 ppmGC with headspace sampling
Genotoxic impurities≤10 ppmHPLC-MS/MS
Heavy metals≤20 ppmICP-MS

Properties

CAS Number

1798787-27-5

Product Name

BIIB068

IUPAC Name

N-[[2-methyl-4-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]phenyl]methyl]-3-propan-2-yloxyazetidine-1-carboxamide

Molecular Formula

C23H29N7O2

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C23H29N7O2/c1-15(2)32-20-13-30(14-20)23(31)25-10-18-6-5-17(9-16(18)3)21-7-8-24-22(28-21)27-19-11-26-29(4)12-19/h5-9,11-12,15,20H,10,13-14H2,1-4H3,(H,25,31)(H,24,27,28)

InChI Key

BMWMKGNVAMXXCH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC(=NC=C2)NC3=CN(N=C3)C)CNC(=O)N4CC(C4)OC(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.